1-(3-Cyano-4-methylphenyl)-3-propylthiourea
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Overview
Description
1-(3-Cyano-4-methylphenyl)-3-propylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound features a cyano group (-CN) and a methyl group (-CH3) attached to a phenyl ring, along with a propyl group (-C3H7) attached to the thiourea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Cyano-4-methylphenyl)-3-propylthiourea typically involves the reaction of 3-cyano-4-methylaniline with propyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The general reaction scheme is as follows:
3-Cyano-4-methylaniline+Propyl isothiocyanate→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-Cyano-4-methylphenyl)-3-propylthiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
1-(3-Cyano-4-methylphenyl)-3-propylthiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-Cyano-4-methylphenyl)-3-propylthiourea involves its interaction with specific molecular targets. The cyano group and thiourea moiety are crucial for its binding affinity to enzymes and receptors. The compound can inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access and catalytic function.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Cyano-4-methylphenyl)-3-ethylthiourea
- 1-(3-Cyano-4-methylphenyl)-3-butylthiourea
- 1-(3-Cyano-4-methylphenyl)-3-phenylthiourea
Uniqueness
1-(3-Cyano-4-methylphenyl)-3-propylthiourea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The propyl group provides a balance between hydrophobicity and steric hindrance, enhancing its interaction with molecular targets compared to its ethyl and butyl analogs.
Properties
IUPAC Name |
1-(3-cyano-4-methylphenyl)-3-propylthiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-3-6-14-12(16)15-11-5-4-9(2)10(7-11)8-13/h4-5,7H,3,6H2,1-2H3,(H2,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHAEWIDJXAHKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=S)NC1=CC(=C(C=C1)C)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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